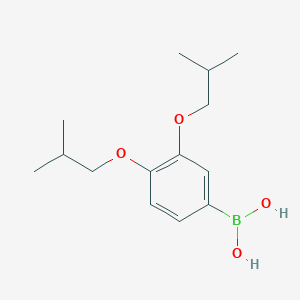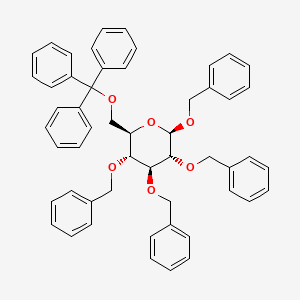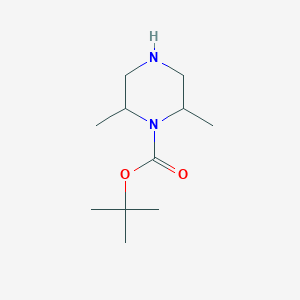
4-Bromo-N-ethyl-2-nitroaniline
Descripción general
Descripción
4-Bromo-N-ethyl-2-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, an ethyl group at the N-position, and a nitro group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then subjected to bromination to introduce the bromine atom at the 4-position. This can be done using bromine or a brominating agent like N-bromosuccinimide (NBS).
Alkylation: Finally, the brominated nitroaniline is alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the N-position
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the reagents and reaction conditions more efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-ethyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 4-Bromo-N-ethyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Products depend on the specific conditions but could include nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-N-ethyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-ethyl-2-nitroaniline depends on the specific application. In chemical reactions, the nitro group is a strong electron-withdrawing group, which influences the reactivity of the compound. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethyl group can affect the compound’s solubility and steric properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the ethyl group at the N-position.
2-Bromo-4-nitroaniline: Different substitution pattern on the aniline ring.
4-Bromoacetanilide: Contains an acetamide group instead of a nitro group.
4-Methyl-2-nitroaniline: Contains a methyl group instead of a bromine atom .
Uniqueness
4-Bromo-N-ethyl-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the bromine, nitro, and ethyl groups makes it a versatile intermediate for various synthetic applications.
Propiedades
IUPAC Name |
4-bromo-N-ethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIRIGHMWUIJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647930 | |
| Record name | 4-Bromo-N-ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56136-82-4 | |
| Record name | 4-Bromo-N-ethyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56136-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)

![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)






